molecular formula C16H16ClN3O B6810696 N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide

Cat. No.: B6810696
M. Wt: 301.77 g/mol
InChI Key: JMBPPJLLARLVTJ-NKUHCKNESA-N
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Description

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloropyridinyl group and a cyclopentapyridine moiety

Properties

IUPAC Name

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-10(14-7-5-12(17)9-19-14)20-16(21)13-6-4-11-3-2-8-18-15(11)13/h2-3,5,7-10,13H,4,6H2,1H3,(H,20,21)/t10-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBPPJLLARLVTJ-NKUHCKNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)NC(=O)C2CCC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)NC(=O)C2CCC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide stands out due to its unique combination of a chloropyridinyl group and a cyclopentapyridine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

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